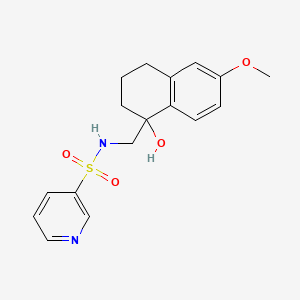

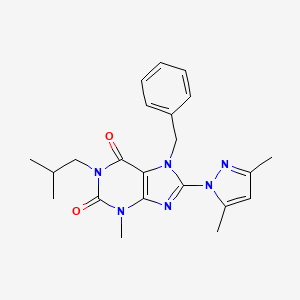

![molecular formula C28H33ClN4O5S2 B2530705 4-(N-苄基-N-甲基磺酰氨基)-N-(5,6-二甲氧基苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)苯甲酰胺盐酸盐 CAS No. 1321656-27-2](/img/structure/B2530705.png)

4-(N-苄基-N-甲基磺酰氨基)-N-(5,6-二甲氧基苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

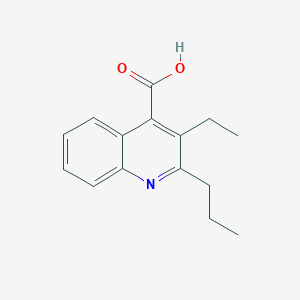

The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of substituted benzoic acids. The process typically includes the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification. In some cases, the structure is further confirmed by single-crystal X-ray diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The presence of thiazole or thiazoline rings coupled with a benzamide moiety is a common feature in these compounds. The structural analysis often reveals how different substituents on the benzamide ring can influence the overall shape and electronic distribution of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like the dimethylamino group and the benzamide linkage suggests that these molecules could participate in various chemical reactions, potentially leading to the formation of salts, such as hydrochlorides, which can enhance solubility and bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural features and the presence of specific functional groups. The hydrochloride salts of some compounds have shown increased solubility, which is important for their potential use as pharmaceutical agents. The anti-inflammatory activity of some of these compounds has been tested, indicating that they can interact with biological systems without adversely affecting myocardial function at certain concentrations .

科学研究应用

化学合成和生物活性

化合物4-(N-苄基-N-甲基磺酰氨基)-N-(5,6-二甲氧基苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)苯甲酰胺盐酸盐属于一类具有多种生物活性和潜在科学研究应用的化学物质,特别是在具有药理学意义的新型化合物的合成中。尽管在文献中没有直接发现该特定化合物,但已经合成并评估了密切相关的化合物,以了解其各种生物活性,这可以深入了解该化合物的潜在应用。

新型杂环化合物的合成:一项研究描述了源自维斯那金酮和凯林酮的新型化合物的合成,显示出抗炎和镇痛活性。这些化合物,包括各种苯并二呋喃基、三嗪和氧杂二氮杂卓,表明此类化学结构在药物化学中的潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020).

心脏电生理活性:另一项研究合成了具有心脏电生理活性的 N-取代咪唑基苯甲酰胺和苯磺酰胺,表明该化合物在心脏相关疾病中的潜在用途 (Morgan 等人,1990).

抗炎药:源自 2-氨基噻唑和 2-氨基-2-噻唑啉的化合物显示出抗炎活性,突出了噻唑和噻唑啉基化合物在开发新型抗炎药中的潜力 (Lynch 等人,2006).

碳酸酐酶的抑制:吖啶-乙酰唑胺偶联物被研究为碳酸酐酶的抑制剂,碳酸酐酶是各种生理过程中重要的酶,表明在治疗青光眼或高山病等疾病中具有潜在应用 (Ulus 等人,2016).

抗菌活性:新型 2-取代-1H 苯并咪唑衍生物的合成显示出体外抗菌活性,表明该化合物在开发新型抗菌剂中的用途 (Abdellatif 等人,2013).

抗癌评估:合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并显示出对各种癌细胞系的中等至极好的抗癌活性,表明在癌症治疗中的潜在应用 (Ravinaik 等人,2021).

属性

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S2.ClH/c1-30(2)15-16-32(28-29-23-17-24(36-4)25(37-5)18-26(23)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31(3)19-20-9-7-6-8-10-20;/h6-14,17-18H,15-16,19H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEAPOWWYAPEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

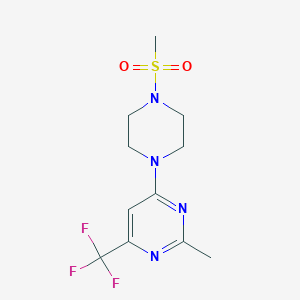

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

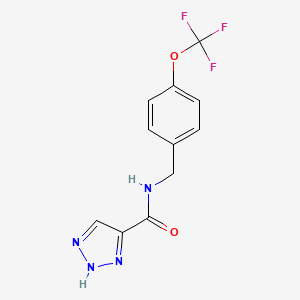

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

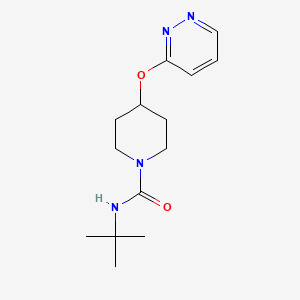

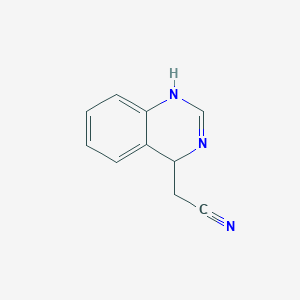

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)